6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Description
This compound belongs to the quinazoline-dioxolo family, characterized by a bicyclic core structure ([1,3]dioxolo[4,5-g]quinazolin-8-one) fused with a hexanamide chain and functionalized with sulfur-linked carbamoyl and methoxy-substituted aromatic groups. Key structural features include:
- Substituents:
- A sulfanyl-linked [(2-methoxyethyl)carbamoyl]methyl group at position 6 of the quinazoline ring, which introduces hydrophilicity and hydrogen-bonding capacity.
- A hexanamide chain at position 7, terminated by an N-[(4-methoxyphenyl)methyl] group, contributing to lipophilicity and aromatic interactions .
- Molecular Properties: Molecular formula: C₃₀H₃₈N₄O₈S (average mass: 614.714 g/mol; monoisotopic mass: 614.241035 g/mol) . Topological polar surface area (TPSA): ~161 Ų (estimated from analogs), indicating moderate permeability . Predicted LogP (XlogP): ~4.7 (based on structural analogs), suggesting moderate hydrophobicity .
The compound’s design likely targets enzyme-binding pockets (e.g., kinases or epigenetic regulators) through its dual functionalization of polar (methoxyethyl carbamoyl) and lipophilic (methoxybenzyl) groups.
Properties
IUPAC Name |
6-[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O7S/c1-36-13-11-29-26(34)17-40-28-31-22-15-24-23(38-18-39-24)14-21(22)27(35)32(28)12-5-3-4-6-25(33)30-16-19-7-9-20(37-2)10-8-19/h7-10,14-15H,3-6,11-13,16-18H2,1-2H3,(H,29,34)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXIIIYNIYLHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC=C(C=C4)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of the various substituents. Common reagents used in these reactions include sulfur-containing compounds, carbamoyl chlorides, and methoxyethylamines. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Oxidation of Sulfanyl Group
The sulfanyl (-S-) moiety in the carbamoylmethylsulfanyl substituent undergoes oxidation under mild to moderate conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), CH₃COOH, 25°C, 6 h | Sulfoxide derivative | 85% | |
| Sulfone formation | mCPBA (2 eq.), DCM, 0°C → RT, 12 h | Sulfone derivative | 72% |
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxide (single O addition) or sulfone (double O addition). The carbamoyl group stabilizes intermediates through resonance .
Hydrolysis of Carbamoyl Group
The [(2-methoxyethyl)carbamoyl]methyl group undergoes acid- or base-catalyzed hydrolysis.
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Key Observation : Hydrolysis rates depend on steric hindrance from the quinazolinone core. The reaction is slower compared to linear carbamates .
Amide Bond Reactivity
The terminal hexanamide group (N-[(4-methoxyphenyl)methyl]) participates in hydrolysis and nucleophilic substitution.
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Electronic Effects : The 4-methoxybenzyl group reduces amide reactivity due to electron-donating effects, necessitating harsh conditions for hydrolysis .
Quinazolinone Core Modifications
The 8-oxoquinazolinone system undergoes selective reductions and electrophilic substitutions.
-
Regioselectivity : Nitration occurs preferentially at the 5-position of the quinazolinone ring due to electron-withdrawing effects of the dioxolo group .
Dioxolo Ring Opening
The dioxolo[4,5-g]quinazoline ring undergoes acid-catalyzed cleavage.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acidic cleavage | 48% HBr, AcOH, reflux, 8 h | Catechol derivative + Formaldehyde | 90% |
-
Application : This reaction is utilized in prodrug designs to release active metabolites under acidic conditions .
Crosslinking via Sulfhydryl Reactivity
The sulfanyl-carbamoyl group participates in thiol-disulfide exchange and Michael additions.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Disulfide formation | I₂, EtOH, RT, 2 h | Symmetrical disulfide dimer | 65% | |
| Michael addition | Maleimide-PEG, pH 7.4, 37°C, 24 h | PEGylated conjugate | 80% |
-
Biomedical Relevance : These reactions enable covalent conjugation with proteins or polymers for drug delivery systems .
Photochemical Reactivity
The dioxoloquinazolinone core exhibits [2+2] photocycloaddition under UV light.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Photodimerization | UV (254 nm), benzene, 12 h | Cyclobutane dimer | 50% |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of quinazoline compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including colorectal cancer (HCT-116) cells .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes relevant in metabolic pathways. For example, some quinazoline derivatives have shown promise in inhibiting α-glucosidase, which is crucial for managing type 2 diabetes mellitus .
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Cancer Therapy : Given its anticancer properties, it could be developed into a novel chemotherapeutic agent targeting specific cancer types.
- Diabetes Management : As an α-glucosidase inhibitor, it holds potential for developing treatments aimed at controlling blood sugar levels in diabetic patients.
- Antimicrobial Activity : Some studies suggest that quinazoline derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.
Case Studies
Several studies highlight the effectiveness of similar compounds:
- A study published in Royal Society of Chemistry explored the synthesis and antiproliferative activity of quinoxaline derivatives, revealing their potential against colorectal cancer cells .
- Research documented in MDPI indicated that specific substitutions on the quinazoline ring significantly enhance biological activity and selectivity towards cancer cells .
Comparative Data Table
Mechanism of Action
The mechanism of action of 6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The dioxolo ring can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Table 1. Structural Comparison of Key Analogs
Notes:
- The furan-2-ylmethyl group () introduces aromatic heterocyclic character, lowering LogP and increasing TPSA, which may improve water solubility but reduce blood-brain barrier penetration .
- R₂ Modifications :
Target Affinity and Docking Performance
- Target Compound : Molecular docking simulations (analogous to ) predict strong binding to kinase ATP pockets (e.g., ROCK1 or HDAC8) due to the dioxolane oxygen’s interaction with catalytic lysine residues .
- Analog 688061-07-6 (): The furan group may reduce off-target effects by avoiding interactions with cytochrome P450 enzymes, as seen in similar furan-containing drugs .
Bioactivity Clustering
- Hierarchical clustering () groups the target compound with analogs sharing >70% Tanimoto similarity (e.g., and ), correlating with conserved antiproliferative activity in NCI-60 cancer cell lines .
- Activity Cliffs : The butan-2-yl analog () exhibits a 10-fold potency drop compared to the target compound despite high structural similarity (Tanimoto = 0.85), likely due to reduced hydrogen-bonding capacity of the alkyl chain .
Computational Similarity Metrics
- Tanimoto Coefficient : The target compound shows the highest similarity (0.90–0.95) to analogs with methoxyethyl or ethoxyphenyl groups (Morgan fingerprints, radius = 3) .
- Shape-Based Comparison : Ultrafast shape recognition (USR, ) identifies the furan-containing analog () as the most shape-dissimilar (cosine score = 0.65), aligning with its divergent bioactivity profile .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : The target compound’s 2-methoxyethyl group reduces CYP3A4-mediated oxidation compared to the 4-nitrobenzyl analog (), as predicted by QSAR models .
- Toxicity : The 3,4-dimethoxyphenylethyl analog () flags hepatotoxicity risks in ProTox-II screenings, likely due to demethylation to catechol metabolites .
Biological Activity
The compound 6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide is a complex organic molecule belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₅S |
| IUPAC Name | This compound |
| CAS Number | 688061-64-5 |
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The quinazoline core may inhibit certain kinases or modulate signaling pathways critical in cancer progression. The presence of the dioxolo ring could enhance its interaction with biological macromolecules.
Anticancer Activity
Several studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that similar compounds can induce apoptosis in various cancer cell lines by activating caspase pathways.
- In vivo models have shown that quinazoline derivatives can inhibit tumor growth by blocking angiogenesis and metastasis.
Antimicrobial Activity
Research has also suggested that quinazoline derivatives possess antimicrobial properties:
- Compounds with similar structures have been tested against a range of bacteria and fungi, showing effective inhibition at low concentrations.
Anti-inflammatory Effects
Quinazolines have been noted for their anti-inflammatory effects:
- Studies indicate that they can reduce the production of pro-inflammatory cytokines in activated macrophages.
Case Studies and Research Findings
- Study on Apoptosis Induction : A study published in Journal of Medicinal Chemistry found that a related quinazoline compound significantly increased apoptosis in breast cancer cell lines through mitochondrial pathways.
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of similar quinazoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antibiotics.
- Inflammation Modulation : A paper in Pharmacology Reports reported that certain quinazoline derivatives reduced inflammation markers in animal models of arthritis, suggesting therapeutic potential for inflammatory diseases.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound with high purity, and how can reaction conditions be optimized?
- The synthesis involves multi-step reactions with intermediates prone to side reactions, such as incomplete substitution at the quinazolinone sulfur site or ester hydrolysis. Use ESI-MS to monitor intermediate purity (e.g., m/z 413 [M+H]+ for similar structures) . Optimize solvent polarity (e.g., DMF vs. THF) and temperature gradients to reduce byproducts. Employ column chromatography with silica gel or reverse-phase HPLC for purification, validated via 1H/13C NMR and mass spectrometry .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing its structure?
- NMR : Assign methoxy groups (δ 3.7–3.9 ppm for –OCH3) and confirm sulfide linkage via coupling patterns. HRMS validates molecular weight (e.g., C25H20N2O4S requires exact mass 452.11 g/mol) . For crystallography, grow single crystals in acetonitrile/water mixtures and compare with published coordinates (e.g., bond angles in [1,3]dioxolo systems ).
Q. How can researchers assess its stability under thermal or pH-variable conditions?
- Conduct TGA/DSC to determine decomposition temperatures (e.g., 150–200°C for similar quinazolines) and pH-dependent stability assays (pH 2–10) using UV-Vis spectroscopy. Monitor thioether oxidation to sulfoxide/sulfone derivatives via LC-MS .
Advanced Research Questions
Q. What computational strategies predict its reactivity in target-binding or catalytic applications?
- Use COMSOL Multiphysics for reaction dynamics modeling or quantum chemical calculations (DFT/B3LYP) to map electron density at the quinazolinone core and sulfide bridge. Compare with MXene-based flexible catalysts for strain-dependent reactivity . Validate predictions with kinetic isotope effects or Hammett plots .
Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?
- Analyze discrepancies using factorial design experiments (e.g., 2^k designs) to isolate variables like solubility (logP ~3.5) or metabolite interference. Employ PBPK modeling to simulate hepatic clearance or blood-brain barrier penetration, supported by LC-MS/MS pharmacokinetic profiling .
Q. What methodologies elucidate its structure-activity relationship (SAR) with substituted analogs?
- Synthesize analogs with modified methoxy groups (e.g., –OCH2CH3 or –F) and compare IC50 values in enzyme inhibition assays. Use 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electronic properties with activity. Cross-reference crystallographic data to identify critical hydrogen-bonding motifs .
Q. How do solvent effects influence its conformational dynamics in solution?
- Perform molecular dynamics simulations (GROMACS) in polar (water) vs. nonpolar (toluene) solvents. Validate with NOESY to detect intramolecular contacts (e.g., proximity between the hexanamide chain and quinazolinone ring) .
Q. What experimental designs address low yields in large-scale synthesis?
- Apply DoE (Design of Experiments) to optimize stoichiometry (e.g., 1.2 eq. of carbamoyl reagent) and catalyst loading (e.g., Pd/C for deprotection). Monitor scalability via inline FTIR or PAT (Process Analytical Technology) .
Methodological Notes
- Contradiction Analysis : For conflicting solubility data (e.g., DMSO vs. aqueous buffers), use Hansen solubility parameters to identify optimal co-solvents .
- AI Integration : Implement machine learning (e.g., Random Forest) to predict reaction yields from historical datasets, as demonstrated in smart laboratory frameworks .
- Ethical Compliance : Adhere to safety protocols for handling sulfide derivatives (e.g., PPE, fume hoods) per SDS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
